4-Benzyloxy-5-fluoro-3-methoxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-5-methoxy-4-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-14-8-12(9-17)7-13(16)15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFUHKKBWHZBKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)F)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Benzyloxy 5 Fluoro 3 Methoxybenzaldehyde and Its Structural Precursors
Retrosynthetic Analysis of 4-Benzyloxy-5-fluoro-3-methoxybenzaldehyde
A retrosynthetic analysis of this compound reveals several plausible disconnection points, suggesting multiple synthetic pathways. The formyl group, the benzyl (B1604629) ether, and the fluoro substituent are key functionalities to consider for strategic disassembly.
A primary disconnection breaks the formyl group from the aromatic ring, identifying a substituted anisole (B1667542) as the immediate precursor. This suggests a late-stage formylation reaction as a potential final step. Further disconnection of the benzyl ether linkage via a Williamson ether synthesis approach points to a fluorinated vanillin (B372448) derivative, specifically 5-fluorovanillin (3-fluoro-4-hydroxy-5-methoxybenzaldehyde), as a key intermediate. This intermediate can be traced back to vanillin, a readily available starting material.
An alternative strategy involves introducing the fluorine atom at a later stage. This would entail the benzylation of vanillin to form 4-benzyloxy-3-methoxybenzaldehyde (B140485), followed by a regioselective fluorination. However, controlling the position of fluorination on an electron-rich, multi-substituted aromatic ring can be challenging.
A third approach could involve the construction of the aromatic ring itself with the desired substitution pattern, though this is often a less convergent and more complex strategy for this type of molecule. Based on the availability of starting materials and the predictability of the reactions, the route commencing from vanillin and proceeding through 5-fluorovanillin appears to be a logical and efficient strategy.
Strategies for Regioselective Fluorination on Aromatic Systems Preceding Benzyloxy and Methoxy (B1213986) Derivatization
The introduction of a fluorine atom onto an aromatic ring with high regioselectivity is a critical step in the synthesis of the target molecule. Electrophilic fluorination is the most common method for this transformation on electron-rich aromatic systems like phenols. wikipedia.org The choice of fluorinating agent and the directing effects of existing substituents are paramount for achieving the desired outcome.
For the synthesis of 5-fluorovanillin from vanillin, direct fluorination of vanillin itself can lead to a mixture of products due to the strong activating and ortho-, para-directing hydroxyl and methoxy groups. A common strategy to control regioselectivity is to protect the phenolic hydroxyl group, for instance, as an acetate (B1210297). This modification alters the electronic properties and steric environment of the ring, potentially favoring fluorination at the desired C-5 position.
Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4). wikipedia.org These reagents are generally safer and more manageable than elemental fluorine. researchgate.net The reaction mechanism is thought to proceed via an electrophilic aromatic substitution, where the choice of solvent and reaction conditions can influence the selectivity. wikipedia.org For instance, the fluorination of phenols can be sensitive to the reaction medium, with polar solvents sometimes favoring different isomer distributions.
Another approach involves the use of directing groups to guide the fluorinating agent to the desired position. While not explicitly detailed for vanillin in the provided context, removable directing groups can be attached to the phenolic oxygen to enforce ortho-fluorination. illinois.edu However, for the synthesis of 5-fluorovanillin, the inherent directing effects of the acetate and methoxy groups are typically leveraged. The synthesis of 3-fluoro-4-hydroxy-5-methoxybenzaldehyde (B51503) (5-fluorovanillin) has been reported, indicating that successful regioselective fluorination of a vanillin derivative is achievable. sigmaaldrich.comthieme-connect.de
Protocols for Benzyloxylation and Methoxy Group Introduction on Fluorinated Benzaldehyde (B42025) Scaffolds
Once the fluorinated aromatic core is established, the introduction of the benzyloxy and methoxy groups can be accomplished through well-established protocols.
Benzyloxylation: The formation of the benzyl ether at the C-4 position is typically achieved via the Williamson ether synthesis. mdma.chresearchgate.net This reaction involves the deprotonation of the phenolic hydroxyl group of a precursor like 5-fluorovanillin to form a phenoxide, which then acts as a nucleophile to displace a halide from benzyl bromide or benzyl chloride.
A variety of bases can be used to generate the phenoxide, with potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) being a common and effective choice. nih.gov The reaction is generally heated to ensure a reasonable reaction rate. The Williamson ether synthesis is a robust and high-yielding reaction, making it a reliable method for this transformation. mdma.ch The synthesis of 4-benzyloxy-3-methoxybenzaldehyde from vanillin, a similar non-fluorinated system, is a well-documented example of this reaction's utility. rug.nl
Methoxy Group Introduction: The methoxy group at the C-3 position is often present from the starting material, such as in the case of using vanillin or its derivatives. However, if a synthetic route starts from a catechol-type precursor (a 1,2-dihydroxybenzene derivative), selective O-methylation is required. The regioselectivity of O-methylation of catechols can be influenced by the acidity of the phenolic protons and the reaction conditions. prepchem.comossila.com Enzymatic methylation using catechol-O-methyltransferase (COMT) can exhibit high regioselectivity. prepchem.comossila.com In chemical synthesis, reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base are used. The selectivity can be controlled by protecting one of the hydroxyl groups or by exploiting subtle differences in their reactivity. researchgate.netrsc.org For the proposed main synthetic route starting from vanillin, the methoxy group is already in place.
Chemo- and Regioselective Formylation Techniques for Aryl Systems
The introduction of the aldehyde (formyl) group onto the aromatic ring is a pivotal step. Several methods exist for the formylation of electron-rich aromatic compounds. mdma.ch The choice of method depends on the nature of the substituents already present on the ring to ensure both chemo- and regioselectivity.
Duff Reaction: The Duff reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium, typically glycerol (B35011) or trifluoroacetic acid, to formylate activated aromatic rings, particularly phenols. mdma.ch It generally directs the formyl group to the position ortho to the hydroxyl group. While useful, the Duff reaction can sometimes suffer from low yields and harsh conditions.
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a widely used method that employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). nih.gov This method is effective for electron-rich aromatic and heteroaromatic compounds. nih.gov The regioselectivity is governed by both electronic and steric factors, often favoring formylation at the most electron-rich and sterically accessible position. For a precursor like 3-benzyloxy-5-fluoro-1-methoxybenzene, the Vilsmeier-Haack reaction would be a strong candidate for introducing the formyl group at the C-1 position (para to the methoxy and ortho to the benzyloxy group).
Rieche Formylation: The Rieche formylation uses dichloromethyl methyl ether (Cl₂CHOMe) in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). acs.org This method is particularly effective for the ortho-formylation of phenols and other activated aromatic rings. acs.org The Lewis acid is believed to coordinate with the oxygen-containing substituents, enhancing the regioselectivity of the formylation. acs.org This method has been shown to be highly regioselective in the formylation of polysubstituted phenols. acs.org
For a precursor where the position to be formylated is sterically unhindered and activated by both the methoxy and benzyloxy groups, all three methods could potentially be employed. The selection would depend on the desired selectivity and the tolerance of the other functional groups to the reaction conditions.
Comparative Analysis of Synthetic Routes: Efficiency, Scalability, and Selectivity in Research Contexts
| Synthetic Step | Method | Typical Reagents | Advantages | Disadvantages | Selectivity | Scalability |
| Fluorination | Electrophilic Fluorination | Selectfluor®, NFSI | High efficiency, commercially available reagents. wikipedia.org | Can produce isomeric mixtures without proper substrate control. wikipedia.org | Moderate to high, dependent on substrate. | Generally good for research scale, can be expensive for large scale. |
| Benzyloxylation | Williamson Ether Synthesis | Benzyl bromide, K₂CO₃, DMF | High yields, reliable, well-established. mdma.chnih.gov | Requires a free hydroxyl group, potential for O- vs. C-alkylation in some cases. | High for O-alkylation of phenols. | Excellent, widely used in industry. |
| Formylation | Duff Reaction | Hexamethylenetetramine, acid | Simple reagents. | Often low yields, harsh conditions. mdma.ch | Good for ortho-formylation of phenols. | Moderate, can be limited by yield. |
| Formylation | Vilsmeier-Haack Reaction | POCl₃, DMF | High yields for activated rings, versatile. nih.gov | Reagents are corrosive and moisture-sensitive. nih.gov | High, but can be influenced by sterics. | Good, but requires careful handling of reagents. |
| Formylation | Rieche Formylation | Cl₂CHOMe, TiCl₄ | High regioselectivity for ortho-formylation of phenols. acs.org | Lewis acid can be sensitive, Cl₂CHOMe is toxic. | Excellent for specific substrates. acs.org | Good, but requires inert atmosphere and careful handling. |
The most promising route appears to start with vanillin, proceeding through the following key steps:
Protection of the phenolic hydroxyl of vanillin (e.g., as an acetate).
Regioselective electrophilic fluorination at the C-5 position to yield a 5-fluorovanillin derivative.
Deprotection of the phenolic hydroxyl.
Williamson ether synthesis to introduce the benzyl group, yielding this compound.
Alternatively, starting with the commercially available 3-fluoro-4-hydroxy-5-methoxybenzaldehyde (5-fluorovanillin) would significantly shorten the synthesis. sigmaaldrich.comthieme-connect.de The subsequent benzylation would be a straightforward and high-yielding step.
Another viable route would be:
Benzylation of vanillin to form 4-benzyloxy-3-methoxybenzaldehyde.
Regioselective fluorination of this intermediate. This step would be the most challenging in terms of controlling the position of the incoming fluorine atom.
Formylation of a 3-benzyloxy-5-fluoro-1-methoxybenzene precursor. A Rieche or Vilsmeier-Haack formylation would likely be the most effective methods here, with the directing effects of the alkoxy groups favoring substitution at the desired position.
In a research context, the route starting from 5-fluorovanillin would be the most efficient in terms of step economy and predictability. For scalability, the Williamson ether synthesis is highly robust. The choice of formylation method would depend on the specific precursor and the desired balance between yield, selectivity, and operational simplicity. The Rieche formylation, while requiring careful handling of reagents, often offers superior regioselectivity for highly substituted phenols. acs.org
Chemical Reactivity and Transformation Studies of 4 Benzyloxy 5 Fluoro 3 Methoxybenzaldehyde
Investigations into the Reactivity of the Aldehyde Functional Group
The aldehyde group, characterized by its electrophilic carbonyl carbon, is the primary site for a variety of chemical transformations, including nucleophilic additions, condensations with nitrogen-based nucleophiles, and oxidation-reduction reactions.
Nucleophilic Addition Reactions and Subsequent Transformations
The partial positive charge on the carbonyl carbon of 4-Benzyloxy-5-fluoro-3-methoxybenzaldehyde makes it a target for nucleophiles. While specific studies on this particular molecule are not extensively documented, its reactivity can be inferred from the well-established behavior of substituted benzaldehydes in similar reactions.
Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the aldehyde would lead to the formation of a secondary alcohol. The reaction proceeds via the nucleophilic attack of the carbanion from the Grignard reagent on the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide. The specific Grignard reagent used would determine the nature of the 'R' group attached to the newly formed stereocenter.
Wittig Reaction: The Wittig reaction offers a pathway to convert the aldehyde into an alkene. This reaction involves a phosphonium (B103445) ylide (a Wittig reagent) attacking the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. The subsequent decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine (B44618) oxide. fu-berlin.de The geometry of the resulting alkene is influenced by the nature of the ylide. The synthesis of stilbene (B7821643) derivatives often employs the Wittig reaction, reacting a substituted benzaldehyde (B42025) with a benzylphosphonium ylide. nih.gov
Table 1: Predicted Products of Nucleophilic Addition Reactions
| Reaction Type | Reagent Example | Predicted Product |
|---|---|---|
| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | 1-(4-Benzyloxy-5-fluoro-3-methoxyphenyl)ethanol |
| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 4-Benzyloxy-5-fluoro-3-methoxy-1-vinylbenzene |
Condensation Reactions with Nitrogen-Containing Nucleophiles
The aldehyde group readily undergoes condensation reactions with primary amines and related nitrogen nucleophiles to form imines, commonly known as Schiff bases. These reactions are typically catalyzed by acid and involve the initial formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond.
Research on analogous compounds, such as 4-benzyloxy-3-methoxybenzaldehyde (B140485), has demonstrated the formation of Schiff bases with various amines, including benzohydrazide. sigmaaldrich.com Similarly, 4-hydroxy-3-methoxybenzaldehyde (vanillin) and its derivatives are widely used in the synthesis of Schiff bases with diverse aromatic amines. orientjchem.org It is therefore highly probable that this compound would react in a similar manner with primary amines to furnish the corresponding N-substituted imines.
Another significant condensation reaction is the Claisen-Schmidt condensation with enolizable ketones to form chalcones (α,β-unsaturated ketones). This reaction is typically base-catalyzed, involving the deprotonation of the ketone to form an enolate, which then acts as a nucleophile, attacking the aldehyde. Subsequent dehydration yields the chalcone (B49325). The synthesis of chalcones from substituted benzaldehydes is a well-established synthetic route.
Table 2: Examples of Condensation Reactions with Analogous Benzaldehydes
| Benzaldehyde Derivative | Nitrogen Nucleophile/Ketone | Product Type | Reference |
|---|---|---|---|
| 4-Benzyloxy-3-methoxybenzaldehyde | Benzohydrazide | Schiff Base | sigmaaldrich.com |
| 4-Hydroxy-3-methoxybenzaldehyde | Aromatic Amines | Schiff Base | orientjchem.org |
| Substituted Benzaldehydes | Acetophenones | Chalcone |
Aromatic Substitution Reactions and Substituent Effects on the Benzaldehyde Core
The reactivity of the aromatic ring in this compound towards electrophilic substitution is governed by the electronic and steric effects of its three substituents: the fluoro, methoxy (B1213986), and benzyloxy groups, as well as the aldehyde group itself.
Influence of Fluoro, Methoxy, and Benzyloxy Groups on Ring Reactivity
Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para-directing group. It donates electron density to the ring through a strong +R (resonance) effect, which outweighs its -I (inductive) electron-withdrawing effect.
Benzyloxy Group (-OCH₂Ph): Similar to the methoxy group, the benzyloxy group is also an activating, ortho-, para-director due to the +R effect of the oxygen atom. Its steric bulk may influence the regioselectivity of the substitution, potentially favoring the less hindered position.
Fluoro Group (-F): The fluorine atom exhibits a dual electronic effect. It is strongly electron-withdrawing through its -I effect but can donate electron density via a +R effect. In electrophilic aromatic substitution, the inductive withdrawal generally deactivates the ring, but the resonance donation still directs incoming electrophiles to the ortho and para positions.
Aldehyde Group (-CHO): The aldehyde group is a deactivating, meta-directing group due to its strong -I and -R effects, which withdraw electron density from the aromatic ring.
In this compound, the positions on the aromatic ring are C1 (bearing the aldehyde), C2, C3 (bearing the methoxy group), C4 (bearing the benzyloxy group), C5 (bearing the fluoro group), and C6. The available positions for electrophilic substitution are C2 and C6. The combined electronic effects of the substituents will determine the preferred site of attack. The powerful activating effects of the methoxy and benzyloxy groups at positions 3 and 4, respectively, strongly activate the ring, particularly at the ortho and para positions relative to them. The fluoro group at position 5 also directs ortho and para. The aldehyde at C1 deactivates the ring and directs meta to itself (positions 3 and 5, which are already substituted). The directing effects of the activating groups (-OCH₃ and -OCH₂Ph) are generally stronger than the deactivating groups.
Electrophilic Aromatic Substitution Pathways
The most likely position for electrophilic attack is the C6 position. This position is ortho to the strongly activating methoxy group at C3 and para to the activating benzyloxy group at C4, making it highly electron-rich. The C2 position is also ortho to the benzyloxy group and para to the methoxy group, but it is adjacent to the bulky benzyloxy group and the aldehyde group, which may introduce steric hindrance.
Halogenation: The halogenation of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) provides a useful analogy. Bromination and iodination of vanillin occur regioselectively at the C5 position (equivalent to the C6 position in the target molecule's numbering if the fluoro group were a hydrogen), which is ortho to the strongly activating hydroxyl group and meta to the aldehyde. This suggests that in this compound, halogenation would likely occur at the C6 position, directed by the powerful activating effects of the methoxy and benzyloxy groups.
Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction Type | Reagent Example | Predicted Major Product |
|---|---|---|
| Bromination | Br₂ in Acetic Acid | 6-Bromo-4-benzyloxy-5-fluoro-3-methoxybenzaldehyde |
| Nitration | HNO₃/H₂SO₄ | 4-Benzyloxy-5-fluoro-3-methoxy-6-nitrobenzaldehyde |
| Friedel-Crafts Acylation | Acetyl Chloride/AlCl₃ | Likely complex due to potential reaction with Lewis acid |
It is important to note that Friedel-Crafts reactions may be complicated by the presence of the Lewis basic oxygen atoms of the methoxy and benzyloxy groups, which can coordinate with the Lewis acid catalyst, potentially deactivating the ring or leading to undesired side reactions.
Nucleophilic Aromatic Substitution Opportunities
The molecular architecture of this compound, featuring a fluorine atom on the aromatic ring, presents opportunities for nucleophilic aromatic substitution (SNAr) reactions. In such reactions, a nucleophile replaces a leaving group, in this case, the fluoride (B91410) ion, on the aromatic ring. The feasibility of these reactions is significantly influenced by the electronic nature of the substituents on the benzene (B151609) ring.
Generally, SNAr reactions are favored when the aromatic ring is "activated" by the presence of potent electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups help to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org In this compound, the aldehyde group (-CHO) is electron-withdrawing, while the methoxy (-OCH3) and benzyloxy (-OCH2Ph) groups are electron-donating. The fluorine atom itself exerts a strong electron-withdrawing inductive effect. This complex substitution pattern modulates the reactivity of the C-F bond towards nucleophilic attack.
While the aldehyde group is meta to the fluorine atom, which offers less resonance stabilization compared to an ortho or para arrangement libretexts.org, the cumulative electronic effects can still render the fluorine susceptible to displacement by strong nucleophiles. Studies on other fluorinated benzaldehydes have shown that fluorine atoms can be substituted by various nucleophiles, including alkoxides, amines, and thiols. ebyu.edu.tr For instance, research on di- and tri-fluorinated benzaldehydes has demonstrated that a fluorine atom in the para position can be readily displaced by a methoxy group when methanol (B129727) is used as a solvent in basic conditions. ebyu.edu.tr This indicates that under appropriate conditions, the fluorine atom in this compound could potentially be replaced.
Table 1: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Potential Reagent | Expected Product | Reaction Conditions (Hypothetical) |
|---|---|---|---|
| Alkoxide (e.g., Methoxide) | Sodium methoxide (B1231860) (NaOMe) in Methanol (MeOH) | 4-Benzyloxy-3,5-dimethoxybenzaldehyde | Elevated temperatures in a polar aprotic solvent like DMSO or DMF. researchgate.net |
| Amine (e.g., Diethylamine) | Diethylamine (HN(Et)₂) | 4-Benzyloxy-5-(diethylamino)-3-methoxybenzaldehyde | Base catalyst (e.g., K₂CO₃) in a polar aprotic solvent. |
| Thiolate (e.g., Ethanethiolate) | Sodium ethanethiolate (NaSEt) | 4-Benzyloxy-5-(ethylthio)-3-methoxybenzaldehyde | Polar solvent, often under inert atmosphere to prevent thiol oxidation. |
Transformations Involving the Benzyloxy Ether Linkage
The benzyloxy group (-OCH2Ph) in this compound is a common protecting group for the phenolic hydroxyl group from which it is derived. Its stability under a wide range of reaction conditions makes it highly valuable in multi-step organic synthesis. nih.govresearchgate.net However, its presence also offers specific pathways for chemical transformation, either through its removal (deprotection) to reveal the parent phenol (B47542) or through modification of the benzyl (B1604629) moiety itself.
Cleavage Strategies for the Benzyloxy Protecting Group
The removal of the benzyl protecting group is a critical step in synthetic sequences where the free hydroxyl group is required for subsequent reactions or as part of the final target molecule. Several methods exist for the cleavage of benzyl ethers, varying in their mechanisms and compatibility with other functional groups. nih.govcommonorganicchemistry.com
Catalytic Hydrogenolysis: This is the most common method for benzyl ether deprotection. commonorganicchemistry.com The reaction involves treating the substrate with hydrogen gas (H2) in the presence of a palladium catalyst, typically on a carbon support (Pd/C). The reaction is usually carried out in solvents like ethanol (B145695), methanol, or ethyl acetate (B1210297) and proceeds under mild conditions, often at room temperature and atmospheric pressure. commonorganicchemistry.com This method is generally clean and high-yielding. However, it is incompatible with other functional groups that can be reduced under these conditions, such as alkenes, alkynes, and some nitrogen-containing groups. nih.gov
Oxidative Cleavage: Benzyl ethers can be cleaved oxidatively. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for this transformation. nih.gov This method is particularly useful for cleaving p-methoxybenzyl (PMB) ethers but can also be applied to unsubstituted benzyl ethers, sometimes requiring more forcing conditions. nih.gov Recent advancements have explored using DDQ in catalytic amounts in the presence of a co-oxidant like oxygen, which improves the atom economy and simplifies purification. google.com
Visible-Light-Mediated Deprotection: Modern photochemical methods offer a mild alternative for benzyl group removal. researchgate.net These reactions can be performed under mild conditions using a photocatalyst that, when excited by visible light, facilitates the cleavage of the C-O bond of the ether. researchgate.netdntb.gov.ua This approach can exhibit excellent chemoselectivity, preserving sensitive functional groups that might not survive traditional hydrogenolysis. nih.gov
Harsh Reductive or Acidic Conditions: Other, more strenuous methods include the Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol) or treatment with strong Lewis acids like boron trichloride (B1173362) (BCl3). nih.gov These methods are generally reserved for robust molecules due to their harsh nature and lack of functional group tolerance.
Table 2: Summary of Benzyloxy Group Cleavage Strategies
| Method | Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C in a solvent like EtOH or EtOAc. commonorganicchemistry.com | Mild conditions, clean reaction, high yields. | Incompatible with reducible functional groups (alkenes, alkynes, azides). nih.gov |
| Oxidative Cleavage | Stoichiometric or catalytic 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). nih.govgoogle.com | Orthogonal to hydrogenolysis, good for molecules with reducible groups. | Requires stoichiometric oxidant (or co-oxidant), can be less selective. google.com |
| Visible-Light Photocatalysis | Photocatalyst (e.g., acridinium-based), visible light. researchgate.net | Very mild conditions, high functional group tolerance. | Requires specialized photochemical equipment. |
| Birch Reduction | Na or Li in liquid NH₃/EtOH. nih.gov | Effective for resistant ethers. | Harsh conditions, poor functional group tolerance, requires handling of liquid ammonia and alkali metals. researchgate.net |
Modifications and Derivatizations of the Benzyloxy Moiety
Beyond cleavage, the benzyloxy group itself can be a site for further chemical modification. These transformations can alter the properties of the molecule without removing the protecting group.
One notable strategy involves the functionalization of the benzylic C-H bonds (the -CH2- group). Research on related 2-arylphenyl benzyl ethers has shown that the benzylic position can be deprotonated using a strong base like tert-butyllithium (B1211817) (t-BuLi) to form an α-lithiobenzyl ether. acs.org This nucleophilic intermediate can then react with various electrophiles, leading to new, more complex structures. This type of reaction allows for the regioselective introduction of functional groups at the benzylic position. acs.org For instance, trapping the lithiated intermediate with an alkyl halide would result in a homologated ether.
Table 3: Potential Derivatizations of the Benzyloxy Moiety
| Reaction Type | Reagents | Intermediate | Potential Product |
|---|---|---|---|
| α-Lithiation and Alkylation | 1. t-BuLi in THF 2. Electrophile (E⁺), e.g., Methyl Iodide (MeI) | α-lithiobenzyl ether anion | 4-(1-Phenylethoxy)-5-fluoro-3-methoxybenzaldehyde |
| Dearomative Cyclization | t-BuLi in THF, followed by intramolecular reaction. acs.org | α-lithiobenzyl ether anion | Complex polycyclic structures (dependent on substrate). acs.org |
Synthesis and Characterization of Novel Derivatives from 4 Benzyloxy 5 Fluoro 3 Methoxybenzaldehyde
Development of Schiff Base Derivatives and Related Imine Structures
The condensation reaction between an aldehyde and a primary amine to form an imine, commonly known as a Schiff base, is a fundamental transformation in organic chemistry. While specific studies on the synthesis of Schiff bases directly from 4-Benzyloxy-5-fluoro-3-methoxybenzaldehyde are not extensively documented, the reactivity of this aldehyde is analogous to similar structures like vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and its derivatives. acs.orgqub.ac.ukresearchgate.netresearchgate.netresearchgate.netjocpr.com
The general synthesis of Schiff bases involves the reaction of the aldehyde with a primary amine in a suitable solvent, often with acid or base catalysis. ijmcmed.org For instance, the reaction of 4-hydroxy-3-methoxybenzaldehyde with various aromatic amines has been shown to proceed efficiently in ethanol (B145695), sometimes with the addition of a catalytic amount of acetic acid, to yield the corresponding Schiff bases. jocpr.com A similar approach can be applied to this compound. The reaction would involve dissolving the aldehyde and a selected primary amine in a solvent like ethanol or methanol (B129727) and stirring at room temperature or with gentle heating. The formation of the imine bond is typically confirmed by spectroscopic methods such as FT-IR, which shows the appearance of a characteristic C=N stretching band, and ¹H NMR, which reveals a singlet for the azomethine proton (CH=N). qub.ac.uk
Mechanochemical methods, such as grinding the reactants together, have also emerged as a green and efficient alternative for the synthesis of imines from fluorinated benzaldehydes and various amines. nih.gov This solvent-free approach often leads to high yields and simplifies the purification process.
Table 1: Representative Primary Amines for Schiff Base Synthesis
| Amine | Resulting Schiff Base Structure (General) |
| Aniline | |
| p-Toluidine | |
| 4-Fluoroaniline | |
| 2-Aminopyridine |
Note: The table illustrates potential reactants. Specific reaction conditions and yields would need to be determined experimentally.
Formation of Chalcones and Other α,β-Unsaturated Carbonyl Compounds
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a significant class of compounds synthesized through the Claisen-Schmidt condensation, which involves the reaction of an aromatic aldehyde with an acetophenone (B1666503) in the presence of a base. wikipedia.orgnih.gov These α,β-unsaturated carbonyl compounds are valuable intermediates in the synthesis of flavonoids and various heterocyclic compounds. acs.org
The synthesis of chalcones from this compound can be achieved by reacting it with a suitable acetophenone derivative. The reaction is typically carried out in an alcoholic solvent, such as ethanol or methanol, with a base catalyst like sodium hydroxide (B78521) or potassium hydroxide. nih.govuniv-ovidius.rorasayanjournal.co.in The base deprotonates the α-carbon of the acetophenone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the chalcone (B49325).
For example, the synthesis of chalcone analogs from 4-(benzyloxy)benzaldehyde (B125253) has been successfully demonstrated using both sodium hydroxide in ethanol at room temperature and piperidine (B6355638) in methanol at reflux. univ-ovidius.ro Similarly, fluorinated and methoxy-substituted chalcones have been synthesized via Claisen-Schmidt condensation. bohrium.com The presence of the electron-withdrawing fluorine atom in this compound may influence the reactivity of the aldehyde group and the properties of the resulting chalcones.
Table 2: Exemplary Acetophenones for Chalcone Synthesis
| Acetophenone Derivative | Resulting Chalcone Structure (General) |
| Acetophenone | |
| 4'-Methoxyacetophenone | |
| 4'-Fluoroacetophenone | |
| 2-Acetylthiophene |
Note: The table illustrates potential reactants. Specific reaction conditions and yields would need to be determined experimentally.
Synthesis of Heterocyclic Compounds Incorporating the Benzaldehyde (B42025) Scaffold
The versatile reactivity of the aldehyde and the potential for further transformations of the benzyloxy and fluoro groups make this compound an attractive starting material for the synthesis of a variety of heterocyclic compounds.
While direct synthesis of pyrones and pyrimidines from this compound is not explicitly reported, established synthetic routes using related aldehydes can be extrapolated. For instance, chalcones derived from this aldehyde can serve as precursors for pyrimidines through condensation reactions with reagents like guanidine (B92328) or urea.
Furthermore, cyclocondensation reactions of the aldehyde with compounds containing active methylene (B1212753) groups adjacent to a nitrile or amide function can lead to the formation of various nitrogen-containing heterocycles. For example, the reaction of o-fluorobenzaldehydes with amidines has been shown to yield quinazolines. researchgate.net A similar strategy could potentially be employed with this compound to access novel heterocyclic systems.
The presence of the fluorine atom on the aromatic ring opens up possibilities for nucleophilic aromatic substitution reactions, which can be exploited to construct fused ring systems. While specific examples with this compound are scarce, the general principles of cyclocondensation reactions can be applied. For instance, intramolecular cyclization of appropriately substituted derivatives of the aldehyde could lead to the formation of fused heterocyclic structures.
Generation of Advanced Precursors for Complex Molecular Architectures
The unique substitution pattern of this compound makes it a potentially valuable intermediate in the synthesis of complex molecules, including natural products and their analogs.
Although direct applications in natural product synthesis are not yet reported, the structural motifs present in this compound are found in various biologically active compounds. The ability to selectively deprotect the benzyloxy group to reveal a hydroxyl function, coupled with the influence of the fluorine and methoxy (B1213986) groups on the reactivity and conformation of the molecule, provides a platform for the synthesis of a range of complex target molecules. For instance, substituted benzaldehydes are key starting materials in the synthesis of various alkaloids and polyphenolic natural products. The specific substitution pattern of the title compound could offer advantages in directing subsequent synthetic steps or in fine-tuning the biological activity of the final products.
Scaffolds for Functional Material Development
The molecular architecture of this compound makes it an excellent candidate for the synthesis of functional materials, particularly in the realms of liquid crystals and nonlinear optical (NLO) materials. The presence of the benzyloxy group can promote mesomorphic behavior, which is a key characteristic of liquid crystals. mdpi.com Simultaneously, the fluoro and methoxy substituents on the phenyl ring can modulate the electron density distribution, which is a critical factor for achieving significant NLO responses. nih.gov
Research into similarly structured benzaldehyde derivatives has demonstrated the potential of this molecular framework. For instance, Schiff bases derived from 4-(benzyloxy)benzaldehyde have been shown to exhibit liquid crystalline properties. mdpi.com The introduction of a long alkoxy chain via a Schiff base linkage to a benzyloxy benzaldehyde core can lead to the formation of nematic and smectic phases. mdpi.com This suggests that derivatives of this compound could also self-assemble into ordered, fluid phases, which are the defining feature of liquid crystals.
Furthermore, the synthesis of chalcones through the Claisen-Schmidt condensation of substituted benzaldehydes with acetophenones is a well-established route to NLO materials. nih.govacgpubs.org Chalcones are characterized by an α,β-unsaturated ketone system that connects two aromatic rings, providing a conjugated pathway for electron delocalization. The efficiency of these molecules as NLO materials is highly dependent on the nature of the substituents on the aromatic rings. nih.gov Studies on chalcones derived from 3-benzyloxy-4-methoxybenzaldehyde (B16803) have shown that these compounds can be synthesized in good yields and serve as precursors for various heterocyclic compounds. orientjchem.org The additional presence of a fluorine atom in the this compound scaffold is expected to further enhance the NLO properties of the resulting chalcones due to its strong electron-withdrawing nature. acgpubs.org
The general synthetic approach to harnessing this compound as a scaffold involves its reaction with various primary amines to form Schiff bases or with substituted acetophenones to yield chalcones. These reactions are typically straightforward and allow for the systematic variation of the molecular structure to fine-tune the desired functional properties.
Table 1: Potential Derivatives of this compound and their Functional Properties
| Derivative Class | General Structure | Potential Functional Property | Key Substituent Effects |
| Schiff Bases | Ar-CH=N-Ar' | Liquid Crystalline | The benzyloxy group promotes mesomorphism. The fluoro and methoxy groups influence the transition temperatures and phase stability. |
| Chalcones | Ar-CH=CH-CO-Ar' | Nonlinear Optical | The conjugated system allows for electron delocalization. The fluoro and methoxy groups act as donor/acceptor groups, enhancing the second-order NLO response. |
Advanced Spectroscopic and Structural Elucidation Research of 4 Benzyloxy 5 Fluoro 3 Methoxybenzaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D, 2D NMR) for Comprehensive Structural Assignment of Derivatives
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 4-Benzyloxy-5-fluoro-3-methoxybenzaldehyde and its derivatives. Both 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit characteristic signals for the aldehyde proton, the aromatic protons, the methoxy (B1213986) protons, and the benzylic methylene (B1212753) protons. The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region, typically around δ 9.8-10.1 ppm. orientjchem.orgopenstax.org The aromatic region would show distinct signals for the two protons on the substituted benzaldehyde (B42025) ring and the five protons of the benzyl (B1604629) group. The methoxy group protons (-OCH₃) would present as a sharp singlet around δ 3.9 ppm. orientjchem.org The benzylic methylene protons (-OCH₂Ph) would appear as a singlet around δ 5.2 ppm. orientjchem.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and would appear in the δ 190-194 ppm region. orientjchem.org The aromatic carbons would resonate in the δ 110-165 ppm range, with their specific shifts influenced by the attached substituents. The methoxy carbon would be found around δ 56 ppm, and the benzylic methylene carbon would be in the region of δ 70-75 ppm. orientjchem.org
¹⁹F NMR Spectroscopy: Due to the presence of a fluorine atom, ¹⁹F NMR would show a signal whose chemical shift is indicative of its electronic environment. The fluorine atom on the aromatic ring will couple with neighboring protons, providing further structural information through ¹H-¹⁹F coupling constants.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity of protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of the ¹³C signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for confirming the placement of the substituents on the benzaldehyde ring by observing correlations from the methoxy and benzylic protons to the aromatic carbons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound An interactive data table based on typical chemical shift ranges for similar compounds.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.8 - 10.1 | Singlet |
| Aromatic (C₆H₂F) | 7.0 - 7.5 | Multiplet |
| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet |
| Methoxy (-OCH₃) | ~3.9 | Singlet |
| Benzylic (-OCH₂Ph) | ~5.2 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound An interactive data table based on typical chemical shift ranges for similar compounds.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 190 - 194 |
| Aromatic (C-O) | 145 - 165 |
| Aromatic (C-F) | 150 - 160 (with C-F coupling) |
| Aromatic (C-H) | 110 - 130 |
| Aromatic (C-C) | 125 - 140 |
| Methoxy (-OCH₃) | ~56 |
| Benzylic (-OCH₂Ph) | 70 - 75 |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis in Research
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₅H₁₃FO₃), the expected exact mass would be calculated and compared to the experimental value.
Fragmentation Pattern Analysis: In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to ionization and subsequent fragmentation. The fragmentation pattern of substituted benzaldehydes is well-documented. docbrown.inforesearchgate.net For this compound, key fragmentation pathways would likely include:
Loss of a hydrogen radical (-H•): Formation of a stable [M-1]⁺ ion is common for aldehydes. docbrown.info
Loss of the formyl radical (-CHO•): This would lead to the formation of a benzyloxyphenyl cation.
Cleavage of the benzylic ether bond: This can occur in two ways, leading to the formation of a C₇H₇⁺ ion (tropylium ion) or a dihydroxyfluorobenzaldehyde radical cation.
Loss of carbon monoxide (-CO): A common fragmentation pathway for aromatic aldehydes. docbrown.info
Loss of a methoxy radical (-•OCH₃): This would result in a benzyloxyfluorobenzaldehyde radical cation.
Electrospray ionization (ESI) and chemical ionization (CI) are softer ionization techniques that typically result in less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight. researchgate.net
Table 3: Predicted Key Mass Spectrometry Fragments for this compound An interactive data table illustrating potential fragmentation pathways.
| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) |
| [M]⁺ | [C₁₅H₁₃FO₃]⁺ | 260.08 |
| [M-H]⁺ | [C₁₅H₁₂FO₃]⁺ | 259.07 |
| [M-CHO]⁺ | [C₁₄H₁₂FO₂]⁺ | 231.08 |
| [C₇H₇]⁺ | Tropylium ion | 91.05 |
| [M-C₇H₇]⁺ | [C₈H₆FO₃]⁺ | 169.03 |
| [M-CO]⁺ | [C₁₄H₁₃FO₂]⁺ | 232.09 |
| [M-OCH₃]⁺ | [C₁₄H₁₀FO₂]⁺ | 229.06 |
Infrared and Raman Spectroscopy for Functional Group Analysis and Vibrational Fingerprinting of Derivatives
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for its various functional groups. The most prominent peak would be the strong C=O stretching vibration of the aldehyde group, which for aromatic aldehydes typically appears in the range of 1685-1710 cm⁻¹. openstax.orgspectroscopyonline.com Other key absorptions would include:
C-H stretching of the aldehyde: Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹. spectroscopyonline.comresearchgate.net
Aromatic C-H stretching: Above 3000 cm⁻¹. orientjchem.org
Aliphatic C-H stretching (of the methoxy and benzyloxy groups): Just below 3000 cm⁻¹. orientjchem.org
C-O-C stretching (ether linkages): Strong bands in the 1200-1300 cm⁻¹ region. orientjchem.org
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region. researchgate.net
C-F stretching: A strong band in the 1000-1400 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. researchgate.netresearchgate.net The C=O stretch is also Raman active. The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, which is highly specific and can be used for identification and to study subtle structural changes in derivatives. chemicalbook.com
Table 4: Predicted Characteristic Infrared (IR) and Raman Frequencies for this compound An interactive data table summarizing key vibrational modes.
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aldehyde (C=O) | Stretch | 1685 - 1710 (Strong) | 1685 - 1710 (Moderate) |
| Aldehyde (C-H) | Stretch | 2720, 2820 (Weak) | Weak |
| Aromatic (C=C) | Stretch | 1450 - 1600 (Variable) | 1450 - 1600 (Strong) |
| Ether (C-O-C) | Asymmetric Stretch | 1200 - 1300 (Strong) | Weak |
| Aromatic C-F | Stretch | 1000 - 1400 (Strong) | Moderate |
X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis of Key Derivatives
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. For key derivatives of this compound that can be obtained as single crystals, X-ray diffraction analysis would provide a wealth of information. nih.govrsc.org
This technique can definitively establish:
Molecular Conformation: The dihedral angles between the aromatic rings and the orientation of the substituent groups. For instance, it can reveal the extent of planarity of the molecule. researchgate.net
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can provide insights into the electronic effects of the substituents.
Supramolecular Assembly: How the molecules pack in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds, π-π stacking, and halogen bonding. nih.govrsc.org
The crystal structure of related substituted benzaldehydes has been studied, revealing that weak intermolecular interactions like C-H···O hydrogen bonds play a significant role in the formation of their molecular assemblies. nih.govrsc.org Similar interactions would be expected to govern the packing of this compound derivatives.
Spectroscopic Probes for Investigating Intermolecular Interactions in Derived Systems
The nature and strength of intermolecular interactions in systems derived from this compound can be investigated using various spectroscopic techniques. These interactions are crucial in determining the physical properties and biological activity of the compounds.
Concentration-Dependent NMR Studies: Changes in the chemical shifts of protons involved in hydrogen bonding upon varying the concentration can provide evidence for and information about the strength of these interactions.
Temperature-Dependent NMR Studies: Similar to concentration studies, monitoring chemical shifts as a function of temperature can elucidate intermolecular hydrogen bonding.
Infrared Spectroscopy: The formation of intermolecular hydrogen bonds, for example, involving the aldehyde C=O group as a hydrogen bond acceptor, can lead to a shift in the C=O stretching frequency to lower wavenumbers. researchgate.net
Fluorescence Spectroscopy: For fluorescent derivatives, changes in the fluorescence emission spectrum (e.g., intensity, wavelength) upon changes in solvent polarity or concentration can be used to probe intermolecular interactions. Studies on other benzaldehydes have shown that intermolecular hydrogen bonding can enhance fluorescence. acs.org
UV-Visible Spectroscopy: The position of absorption maxima can be influenced by intermolecular interactions. cdnsciencepub.com
By employing these spectroscopic probes, a detailed picture of the non-covalent forces at play in systems derived from this compound can be constructed, providing valuable insights into their behavior in different environments.
Computational Chemistry and Theoretical Studies on 4 Benzyloxy 5 Fluoro 3 Methoxybenzaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) serves as a powerful tool for elucidating the electronic structure and molecular properties of organic compounds. For 4-Benzyloxy-5-fluoro-3-methoxybenzaldehyde, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to optimize the molecular geometry and predict various electronic parameters.
A primary focus of such a study would be the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting nature. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
In a related compound, 4-benzyloxy-3-methoxybenzaldehyde (B140485), DFT studies have been performed to determine these properties. researchgate.net For this compound, the introduction of the fluorine atom would be expected to influence the electron distribution and orbital energies due to its high electronegativity.
A hypothetical table of calculated electronic properties for this compound, based on typical DFT results for similar molecules, is presented below.
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.8 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |
| Dipole Moment | 3.2 D | Molecular polarity |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study. They are based on general values for similar aromatic aldehydes.
Molecular Dynamics Simulations to Explore Conformation and Solvent Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would provide insights into its conformational flexibility and the influence of different solvent environments on its structure.
The molecule possesses several rotatable bonds, particularly around the benzyloxy group, which can lead to various conformers. MD simulations can explore the potential energy surface to identify low-energy, stable conformations and the energy barriers between them. This is critical for understanding how the molecule's shape influences its interactions with other molecules.
Furthermore, by simulating the compound in explicit solvent models (e.g., water, ethanol), researchers can analyze the solute-solvent interactions, such as hydrogen bonding and van der Waals forces. This would reveal how the solvent affects the conformational equilibrium and the accessibility of reactive sites on the molecule. The results would typically be presented as radial distribution functions or time-evolution of key dihedral angles.
Prediction of Reaction Mechanisms and Transition States for Key Transformations
Computational chemistry, particularly DFT, is instrumental in mapping out reaction pathways and identifying transition state structures. For this compound, this could be applied to predict the mechanisms of its characteristic reactions, such as oxidation of the aldehyde group or electrophilic aromatic substitution.
By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction can be constructed. This allows for the determination of activation energies, which are key to understanding reaction rates. For instance, the mechanism for a Williamson ether synthesis to form the benzyloxy ether linkage could be investigated. orientjchem.org
A hypothetical reaction coordinate diagram would illustrate the energy changes throughout the reaction, with the transition state representing the highest energy point that must be overcome. The geometric parameters of the calculated transition state would provide a detailed picture of the atomic arrangement at the peak of the reaction barrier.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity. While no specific QSRR studies on this compound have been published, a hypothetical study could be designed based on established methodologies. nih.gov
A QSRR study would involve a dataset of structurally related benzaldehyde (B42025) derivatives. For each compound, a set of molecular descriptors would be calculated using computational methods. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume), or topological. These descriptors would then be correlated with an experimentally measured reactivity parameter (e.g., reaction rate constant) using statistical methods like multiple linear regression.
The resulting QSRR equation would allow for the prediction of reactivity for new or untested compounds, including this compound, based solely on its calculated descriptors. Such models are valuable for accelerating the design of molecules with desired reactivity profiles.
Applications of 4 Benzyloxy 5 Fluoro 3 Methoxybenzaldehyde in Specialized Organic Synthesis and Materials Science Research
Role as a Key Intermediate in the Research Synthesis of Complex Molecules with Potential Research Utility
There is no available scientific literature detailing the use of 4-Benzyloxy-5-fluoro-3-methoxybenzaldehyde as a key intermediate in the synthesis of complex molecules with demonstrated research utility.
Exploration in the Development of Optoelectronic Materials Research
No published research could be found that explores the application of this compound in the development of optoelectronic materials.
Research into its Utility as a Building Block for Advanced Polymeric Materials
There are no studies available that describe the use of this compound as a monomer or building block for the synthesis of advanced polymeric materials.
Future Research Directions and Emerging Opportunities for 4 Benzyloxy 5 Fluoro 3 Methoxybenzaldehyde
Unexplored Synthetic Pathways for Enhanced Efficiency and Sustainability
The current synthetic routes to 4-Benzyloxy-5-fluoro-3-methoxybenzaldehyde, while established, offer avenues for significant improvement in terms of efficiency, atom economy, and environmental impact. Future research should prioritize the development of more sustainable and streamlined synthetic strategies.
One promising area of exploration is the application of biocatalysis . scielo.org.mxnih.govmpg.deacs.orgresearchgate.netacs.org The use of enzymes, such as oxidoreductases, could enable the direct and selective oxidation of a corresponding benzyl (B1604629) alcohol precursor under mild, aqueous conditions, thereby avoiding the use of harsh and toxic metal-based oxidants. scielo.org.mxnih.gov Research into identifying or engineering enzymes with the requisite substrate specificity and catalytic efficiency for this transformation would be a significant step towards a greener synthesis. nih.govresearchgate.netresearchgate.netnih.gov
Furthermore, C-H activation strategies represent a paradigm shift in synthetic chemistry, offering the potential for more direct and atom-economical routes. acs.orgnih.govepfl.ch Investigating transition-metal catalyzed C-H functionalization of simpler, readily available precursors could circumvent multi-step sequences involving protection and deprotection. For instance, the direct benzyloxylation or methoxylation of a fluorinated benzaldehyde (B42025) derivative at specific C-H bonds would be a highly desirable, albeit challenging, transformation. acs.org
The use of microwave-assisted organic synthesis (MAOS) also presents an opportunity to enhance reaction rates and yields. nih.govrjptonline.orgresearchgate.netresearchgate.net Exploring microwave-assisted etherification and formylation reactions could significantly shorten synthesis times and potentially lead to cleaner reaction profiles compared to conventional heating methods. nih.gov
| Potential Synthetic Strategy | Key Advantages | Research Focus |
| Biocatalysis | Environmentally benign, high selectivity, mild conditions. scielo.org.mxnih.gov | Enzyme screening and engineering for specific substrate recognition. nih.govresearchgate.netresearchgate.netnih.gov |
| C-H Activation | Atom economy, reduced step count, novel disconnections. acs.orgnih.govepfl.ch | Development of selective catalysts for functionalization of the aromatic core. acs.org |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, potential for solvent-free conditions. nih.govrjptonline.org | Optimization of microwave parameters for key synthetic steps. nih.gov |
Novel Derivatization Strategies for Expanding Chemical Space and Functional Diversity
The aldehyde functionality of this compound is a versatile handle for a wide array of chemical transformations, allowing for the generation of diverse molecular scaffolds. Future research should focus on innovative derivatization strategies to expand the accessible chemical space.
Late-stage functionalization (LSF) offers a powerful approach to introduce molecular diversity at a late point in a synthetic sequence, which is particularly valuable in drug discovery. mpg.deacs.orgacs.orgnih.govresearchgate.net For complex molecules derived from this compound, LSF techniques could be employed to modify the aromatic ring or the benzyloxy group without the need for de novo synthesis. This could involve, for example, the selective introduction of additional substituents through C-H activation, thereby rapidly generating analogues with potentially improved biological activities. acs.orgnih.gov
The development of multi-component reactions (MCRs) involving this aldehyde is another promising avenue. MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering high efficiency and convergence. mdpi.com Designing novel MCRs that incorporate this compound would provide rapid access to libraries of complex, drug-like molecules.
Furthermore, exploring photocatalytic transformations of the aldehyde and its derivatives could unlock novel reactivity patterns. For instance, photoredox catalysis could be used to generate radical intermediates that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, leading to products that are not readily accessible through traditional methods.
| Derivatization Strategy | Key Advantages | Research Focus |
| Late-Stage Functionalization | Rapid diversification of complex molecules, exploration of structure-activity relationships. acs.orgacs.org | Development of selective C-H functionalization methods compatible with the existing functional groups. acs.org |
| Multi-Component Reactions | High efficiency, atom economy, and complexity generation in a single step. mdpi.com | Design of novel MCRs utilizing the unique reactivity of the aldehyde. |
| Photocatalysis | Access to novel reaction pathways via radical intermediates, mild reaction conditions. | Exploration of photoredox-catalyzed transformations of the aldehyde and its derivatives. |
Integration into Flow Chemistry and Automation for High-Throughput Synthesis Research
The transition from batch to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for seamless integration with automated systems. nih.govresearchgate.netrsc.orgrsc.orgbeilstein-journals.org The synthesis and derivatization of this compound are well-suited for adaptation to flow chemistry platforms.
Developing a continuous flow process for the synthesis of the title compound would enable on-demand production and facilitate process optimization. nih.govresearchgate.net Furthermore, integrating subsequent derivatization reactions into a continuous flow setup would allow for the rapid generation of compound libraries for high-throughput screening. rsc.org This could be particularly powerful when combined with automated reaction optimization and analysis, accelerating the discovery of new molecules with desired properties. researchgate.net
| Technology | Key Advantages | Research Focus |
| Flow Chemistry | Enhanced safety, improved process control, scalability. nih.govrsc.org | Development of robust flow protocols for the synthesis and derivatization of the title compound. nih.gov |
| Automated Synthesis | High-throughput experimentation, rapid optimization, generation of large compound libraries. researchgate.netrsc.org | Integration of flow synthesis with robotic platforms for automated derivatization and screening. rsc.org |
Theoretical Predictions Guiding Experimental Design for Novel Transformations
Computational chemistry provides a powerful tool for understanding reaction mechanisms and predicting the reactivity of molecules. researchgate.netresearchgate.netd-nb.infonih.govnih.gov For this compound, theoretical studies can play a crucial role in guiding the design of new synthetic routes and derivatization strategies.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic properties of the molecule and predict its reactivity towards various reagents. researchgate.netresearchgate.netnih.gov For example, DFT studies can help to identify the most likely sites for electrophilic or nucleophilic attack, or for C-H activation, thus informing the choice of catalysts and reaction conditions. researchgate.netresearchgate.net Such calculations can also be used to elucidate the mechanisms of known reactions and to predict the outcomes of unexplored transformations. nih.gov
The influence of the fluorine substituent on the reactivity of the aldehyde group and the aromatic ring is a particularly interesting area for computational investigation. researchgate.net Understanding these electronic effects through theoretical modeling can aid in the rational design of selective transformations. researchgate.netd-nb.info
| Computational Method | Application | Research Focus |
| Density Functional Theory (DFT) | Prediction of reactivity, elucidation of reaction mechanisms, understanding substituent effects. researchgate.netresearchgate.netnih.gov | Modeling the reactivity of the aldehyde and aromatic ring towards various reagents and catalysts. researchgate.netresearchgate.net |
Potential for Advanced Catalysis and Reaction Development Utilizing its Structure
The unique structural features of this compound make it an interesting substrate and potential ligand in advanced catalytic systems.
The aldehyde group can act as a directing group in transition-metal catalyzed C-H functionalization reactions , enabling the selective introduction of new functional groups at the ortho position. nih.govnih.govacs.org Further exploration of this concept with various transition metal catalysts could lead to the development of novel and highly selective transformations. nih.govnih.gov
Furthermore, chiral derivatives of this compound could find applications as organocatalysts or as ligands in asymmetric catalysis . researchgate.netacs.orgrsc.orgwikipedia.org The synthesis of chiral amines or phosphines derived from this aldehyde could provide access to new classes of catalysts for enantioselective reactions. The electronic and steric properties imparted by the substituents on the aromatic ring could have a significant influence on the catalytic activity and selectivity.
| Catalysis Application | Potential Role of the Compound | Research Focus |
| Transition Metal Catalysis | Substrate with a directing group for C-H functionalization. nih.govnih.gov | Exploring the use of the aldehyde as a directing group in various catalytic transformations. nih.gov |
| Organocatalysis/Asymmetric Catalysis | Precursor for chiral ligands or organocatalysts. researchgate.netacs.orgrsc.org | Synthesis of novel chiral derivatives and evaluation of their catalytic performance. |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
